molecular formula C10H13BrN2O2 B7937351 3-Amino-5-bromo-N-(2-methoxyethyl)benzamide

3-Amino-5-bromo-N-(2-methoxyethyl)benzamide

Cat. No.: B7937351
M. Wt: 273.13 g/mol
InChI Key: DRHGVAVYRVOUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-bromo-N-(2-methoxyethyl)benzamide is a chemical compound with a molecular structure that includes an amino group, a bromo group, and a methoxyethyl group attached to a benzamide core. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Amination: The compound can be synthesized by first brominating 3-amino-N-(2-methoxyethyl)benzamide using bromine in the presence of a suitable catalyst, followed by amination with ammonia or an amine source.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with bromoethylamine and subsequent methoxylation.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The bromo group can be reduced to form a hydrogen atom, resulting in this compound.

  • Substitution: The methoxyethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Hydrogen gas, palladium catalyst.

  • Substitution: Alkyl halides, strong bases.

Major Products Formed:

  • Nitro Derivatives: Resulting from oxidation.

  • Hydrogenated Derivatives: Resulting from reduction.

  • Substituted Derivatives: Resulting from nucleophilic substitution.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules for drug discovery. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its use, but it generally involves binding to the active site of the target molecule, leading to a biological response.

Comparison with Similar Compounds

  • 3-Amino-5-bromobenzamide: Lacks the methoxyethyl group.

  • 3-Amino-N-(2-methoxyethyl)benzamide: Lacks the bromo group.

  • 5-Bromo-N-(2-methoxyethyl)benzamide: Lacks the amino group.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure allows for a wide range of chemical transformations, making it an important intermediate in organic synthesis.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

3-amino-5-bromo-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-15-3-2-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHGVAVYRVOUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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